(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
Description
(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol is a complex organic compound characterized by its unique cyclopentane ring structure fused with a dioxolane ring
Properties
IUPAC Name |
(3aS,4R,6aR)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFSGSXPYHEMV-QYNIQEEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(C2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C=C[C@H]([C@@H]2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216015-22-4 | |
| Record name | (3aS,4R,6aR)-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a suitable dioxolane precursor in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and precise temperature control is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at the hydroxyl-bearing carbon. Key methodologies include:
Mechanistic Insight : Oxidation with PDC proceeds through a chromate ester intermediate, followed by hydride transfer to form the ketone . Steric hindrance from the dioxolane ring directs regioselectivity.
Reduction Reactions
The compound’s ketone derivatives are reduced stereoselectively:
Key Observation : CeCl₃ acts as a Lewis acid to enhance selectivity during borohydride reductions .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
Notable Feature : Methanesulfonate intermediates enable further functionalization via SN2 reactions .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify halogenated derivatives:
Optimization Note : Use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances coupling efficiency .
Acid-Catalyzed Rearrangements
Under Brønsted acid conditions:
Synthetic Utility : Acidic conditions remove trityl or silyl protecting groups while preserving stereochemistry .
Biological Activity Correlation
Reaction products exhibit pharmacological relevance:
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Anticancer : PRMT5 inhibition observed in ketone derivatives (IC₅₀ = 0.5 μM)
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Antiviral : Methanesulfonate intermediates used in hepatitis C protease inhibitors
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Antimicrobial : Iodinated analogs show MIC = 8 µg/mL against S. aureus
Industrial-Scale Considerations
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Flow Chemistry : Continuous oxidation with PDC achieves 92% conversion at 50 g/hr
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Catalyst Recycling : Pd recovery >99% via immobilized catalysts in coupling reactions
This compound’s reactivity profile underscores its versatility in synthesizing bioactive molecules and functional materials. Experimental protocols emphasize stereocontrol and scalability, aligning with industrial demands .
Scientific Research Applications
Structural Information
- IUPAC Name : (3aS,4R,6aR)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
- CAS Number : 216015-22-4
- Molecular Formula : C8H12O3
- Purity : 97% .
Physical Properties
- Appearance : Typically exists as a colorless to pale yellow liquid.
- Solubility : Soluble in organic solvents like ethanol and acetone.
Organic Synthesis
This compound serves as a valuable building block in organic chemistry. It is utilized as a precursor for synthesizing more complex molecules through various reactions such as:
- Cyclization Reactions : Forms larger cyclic compounds.
- Functional Group Modifications : Allows for the introduction of various functional groups to tailor chemical properties.
Medicinal Chemistry
This compound has garnered attention for its potential biological activities. Research indicates that it may possess:
- Antimicrobial Properties : Investigated for its efficacy against certain bacterial strains.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation .
Pharmaceutical Development
Due to its structural characteristics, this compound is being explored for:
- Therapeutic Applications : Potential use in developing new pharmaceuticals targeting specific diseases.
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and materials with unique properties. Its versatility allows it to be incorporated into formulations that require specific physical or chemical characteristics.
Target of Action
The exact biological targets of this compound are not fully elucidated; however, its derivatives have shown interactions with various biological pathways.
Mode of Action
The compound is synthesized from isosorbide through a multi-step process involving cyclization and functionalization. This synthesis method allows for the introduction of specific stereochemistry that enhances its biological activity.
Types of Reactions
This compound can undergo several chemical transformations:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction reactions yield alcohols or hydrocarbons when treated with lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : Nucleophilic substitutions can replace functional groups with other nucleophiles .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal examined the anticancer effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth at certain concentrations.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties revealed that this compound exhibited activity against multiple bacterial strains. The mechanism was proposed to involve disruption of bacterial cell membranes.
Mechanism of Action
The mechanism of action of (3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: A compound with similar structural features used in organic synthesis.
2,2′-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.
tert-Butylamine: An aliphatic amine with applications in organic synthesis.
Uniqueness
(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity
Biological Activity
(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
- CAS Number : 216015-22-4
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities that may be leveraged for therapeutic purposes:
1. Anticancer Properties
Research has shown that this compound acts as a PRMT5 inhibitor , which is significant in the context of cancer treatment. PRMT5 plays a crucial role in tumorigenesis through its involvement in gene expression regulation and cell proliferation. By inhibiting PRMT5 activity, this compound may reduce tumor growth and enhance the efficacy of existing cancer therapies .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
3. Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects of this compound in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
Case Studies and Research Findings
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Protein Methylation : By inhibiting PRMT5, the compound alters methylation patterns on histones and non-histone proteins affecting gene expression.
- Disruption of Bacterial Metabolism : The compound interferes with key metabolic pathways in bacteria leading to cell death.
- Reduction of Oxidative Stress : It enhances cellular antioxidant defenses and reduces inflammatory markers.
Q & A
Basic Research Questions
Q. How can the stereochemistry of (3aS,4R,6aR)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol be confirmed experimentally?
- Methodological Answer : Stereochemical confirmation requires a combination of 2D NMR techniques (e.g., COSY, NOESY) to analyze spatial correlations between protons and determine relative configurations. For example, NOESY cross-peaks between the hydroxyl proton (C4-OH) and adjacent methyl groups (C2-dimethyl) can validate the cis/trans arrangement of substituents. X-ray crystallography is definitive but requires high-purity crystals. Complementary mass spectrometry (HRMS) ensures molecular formula alignment with theoretical values .
Q. What synthetic strategies are effective for constructing the cyclopenta[d][1,3]dioxolane core?
- Methodological Answer : The core can be synthesized via cyclization of diols or ketones with acetone under acid catalysis (e.g., H₂SO₄ or TsOH), forming the dioxolane ring. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. For example, D-mannose derivatives have been used as starting materials to enforce specific stereocenters through ring-closing reactions .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Use a combination of chromatographic (HPLC with UV/RI detection) and spectroscopic methods. Elemental analysis (C, H, N) should match theoretical values within ±0.3%. IR spectroscopy identifies functional groups (e.g., hydroxyl stretches at ~3400 cm⁻¹), while ¹³C NMR confirms the absence of undesired diastereomers or byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformational changes. Perform variable-temperature NMR to assess rotational barriers of the dioxolane ring. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate NMR chemical shifts, accounting for solvent polarity. Adjust computational parameters (e.g., dielectric constant) to align with experimental conditions .
Q. What strategies optimize stereoselective synthesis of the (3aS,4R,6aR) configuration?
- Methodological Answer : Use chiral catalysts like Jacobsen’s Co-salen complexes or enzymatic resolution. Protecting group strategies (e.g., acetonide formation) can lock intermediates into desired conformations. For example, selective oxidation of a diol precursor followed by stereospecific reduction (NaBH₄ with chiral ligands) has been reported to yield >90% enantiomeric excess .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via LC-MS/MS, identifying hydrolysis products (e.g., ring-opened diols or ketones). Arrhenius modeling predicts shelf life under standard storage conditions. The dioxolane ring is prone to acid-catalyzed hydrolysis, requiring neutral pH for long-term stability .
Q. What advanced techniques characterize environmental degradation pathways of this compound?
- Methodological Answer : Use isotope-labeled analogs (e.g., ¹³C or ²H) to track degradation in simulated ecosystems (soil/water matrices). High-resolution mass spectrometry (HRMS) identifies transformation products, while QSAR models predict ecotoxicity. Microcosm studies with microbial consortia reveal biodegradation kinetics and persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
